molecular formula C14H8Br6O2 B127256 1,2-Bis(2,4,6-tribromophenoxy)ethane CAS No. 37853-59-1

1,2-Bis(2,4,6-tribromophenoxy)ethane

Cat. No.: B127256
CAS No.: 37853-59-1
M. Wt: 687.6 g/mol
InChI Key: YATIGPZCMOYEGE-UHFFFAOYSA-N
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Description

1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992)

Scientific Research Applications

Occurrence and Environmental Impact

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (NBFR) found in various environments, including indoor air, dust, and consumer goods. Studies have highlighted its widespread application and the necessity for more research on its environmental fate and toxicity. Notably, high concentrations of BTBPE have been frequently reported, raising concerns about its impact on indoor environments and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Thermal Decomposition

Research has explored the thermal decomposition of BTBPE, which is crucial for understanding its behavior under high-temperature conditions. One study detailed the mechanisms pertinent to its thermal decomposition, shedding light on its stability and potential breakdown products (Altarawneh & Dlugogorski, 2014).

Atmospheric Presence and Reaction Mechanism

The presence of BTBPE in the atmosphere has been documented, with particular emphasis on its detection in the Great Lakes region. This research underscores the significance of monitoring the environmental distribution of such flame retardants (Ma, Venier, & Hites, 2012). Additionally, studies have delved into the chemical reaction mechanisms of BTBPE in the atmosphere, specifically its interactions with OH radicals, which are vital for understanding its environmental persistence and potential toxicity (Yu et al., 2017).

Metabolic Pathways

The metabolism of BTBPE in biological systems, such as in male Sprague-Dawley rats, has been investigated to understand its tissue disposition and excretion. This research is critical for assessing the potential health impacts of BTBPE exposure (Hakk, Larsen, & Bowers, 2004).

Role in Flame Retardancy

BTBPE's application as a flame retardant, especially in combination with other compounds, has been studied to enhance the flame retardancy and reduce smoke emission in materials like acrylonitrile-butadiene-styrene copolymer (Petsom et al., 2003).

Formation of By-products

Research has also been conducted on the formation of by-products such as polybrominated dibenzo-p-dioxins (PBDDs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs) during the synthesis of BTBPE, which is crucial for understanding the full environmental and health impact of its production and use (Ren et al., 2017).

Mechanism of Action

Target of Action

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) primarily targets the Iroquois Homeobox 3 (IRX3) and Nitric Oxide Synthase 2 (NOS2) . These targets play a crucial role in maintaining the integrity of the intestinal barrier .

Mode of Action

BTBPE interacts with its targets, leading to the activation of the IRX3/NOS2 axis . This activation results in the induction of necroptosis and the destruction of tight junctions in the intestinal barrier .

Biochemical Pathways

The activation of the IRX3/NOS2 axis by BTBPE leads to a series of biochemical changes. The primary affected pathway is the necroptosis pathway , which is a form of programmed cell death . The disruption of this pathway leads to the destruction of tight junctions, which are crucial for maintaining the integrity of the intestinal barrier .

Pharmacokinetics

It is known that btbpe can enter the human body through ingestion and respiration . The compound’s potential for bioaccumulation has also been noted .

Result of Action

The activation of the IRX3/NOS2 axis by BTBPE leads to inflammation and necroptosis in the jejunum and ileum, as well as the destruction of the tight junctions and mucus layer . This disruption of the intestinal barrier function can have significant effects on the overall health of the organism .

Action Environment

BTBPE is an environmental pollutant and is frequently detected in the atmosphere . Its persistence in the environment and potential for bioaccumulation suggest that environmental factors such as the presence of BTBPE in air, dust, soils, sediments, and surface water can influence its action, efficacy, and stability .

Future Directions

Given its environmental persistence and potential toxicity, there is a need for comprehensive environmental risk assessment for BTBPE . Further studies are also needed to understand its mechanism of toxicity .

Properties

IUPAC Name

1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene
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InChI

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2
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InChI Key

YATIGPZCMOYEGE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br
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Molecular Formula

C14H8Br6O2
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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DSSTOX Substance ID

DTXSID1024627
Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Molecular Weight

687.6 g/mol
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Physical Description

1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992), White solid; [HSDB] White to off-white crystalline powder; [MSDSonline]
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Solubility

Insoluble at 66 °F) (NTP, 1992), Insoluble in water (<1 mg/mL at 19 °C), DMSO: Insoluble (<1 mg/mL at 19 °C); 95% ethanol: Insoluble (<1 mg/mL at 19 °C)
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Density

2.58
Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Color/Form

Needles from benzene/ethanol, White, crystalline powder

CAS No.

37853-59-1
Record name 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromo-
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Record name 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
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Melting Point

222 °C, Melting point = 224 °C (commercial products are mixtures; the melting point given is for the low end of the range)
Record name 1,2-Bis(2,4,6-tribromophenoxy)ethane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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